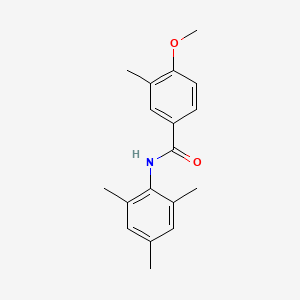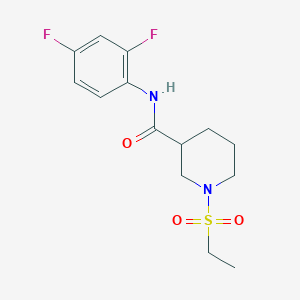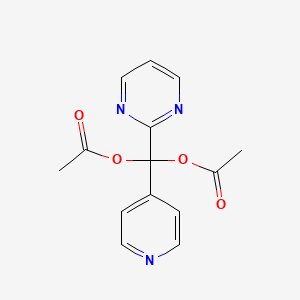![molecular formula C15H22N2O3 B4682080 4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4682080.png)
4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
Descripción general
Descripción
4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide, also known as MMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamides and is synthesized through a specific method. MMME has been found to exhibit unique biochemical and physiological effects, making it an interesting candidate for further research.
Mecanismo De Acción
4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide acts as an antagonist to the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily found in the prefrontal cortex and limbic system. By blocking this receptor, this compound can modulate dopamine signaling, which is essential for cognitive function and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound can modulate dopamine signaling, which is essential for cognitive function and behavior. Additionally, this compound has been found to have anxiolytic and anti-depressant properties, making it a potential candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to study the role of this receptor in various neurological disorders without affecting other dopamine receptors. However, one of the limitations of using this compound is its potential for off-target effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for research on 4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide. One potential direction is to investigate the role of the dopamine D4 receptor in other neurological disorders such as Parkinson's disease and addiction. Additionally, further studies can be conducted to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more selective and potent antagonists of the dopamine D4 receptor can be explored to improve the effectiveness of treatment options.
Aplicaciones Científicas De Investigación
4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a potent and selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia and ADHD.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12-11-13(3-4-14(12)19-2)15(18)16-5-6-17-7-9-20-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDQJQLMZMMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-bromophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-furamide](/img/structure/B4681998.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4681999.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B4682015.png)
![1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4682018.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4682026.png)
![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4682027.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B4682038.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4682049.png)

![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4682065.png)
![N-isopropyl-2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4682092.png)

![4-[2-(2-quinolinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B4682099.png)